

# (Z)-pent-3-en-2-ol IUPAC name and synonyms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Z)-pent-3-en-2-ol

Cat. No.: B15360816

[Get Quote](#)

## Technical Guide: (Z)-pent-3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(Z)-pent-3-en-2-ol**, a member of the unsaturated aliphatic alcohols, is a chiral compound of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Its stereochemistry, arising from the *cis*-configuration of the double bond and the chiral center at the second carbon, offers unique properties and reactivity. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.

## Chemical Identity and Synonyms

The unambiguous identification of **(Z)-pent-3-en-2-ol** is crucial for scientific communication and reproducibility of experimental work.

| Identifier        | Value                                                          |
|-------------------|----------------------------------------------------------------|
| IUPAC Name        | (Z)-pent-3-en-2-ol[1]                                          |
| Synonyms          | (Z)-3-Penten-2-ol, cis-pent-3-en-2-ol, cis-3-penten-2-ol[1][2] |
| Molecular Formula | C <sub>5</sub> H <sub>10</sub> O[1]                            |
| Molecular Weight  | 86.13 g/mol [1]                                                |
| CAS Number        | 60102-80-9[2]                                                  |
| PubChem CID       | 6429029[1]                                                     |

## Physicochemical Properties

The following table summarizes the key physicochemical properties of pent-3-en-2-ol. It is important to note that some of the reported experimental values may correspond to a mixture of (Z) and (E) isomers or the trans isomer, as the separation of these isomers can be challenging.

| Property                              | Value                                                | Source                     |
|---------------------------------------|------------------------------------------------------|----------------------------|
| Boiling Point                         | 119-121 °C (for 3-penten-2-ol)                       | Organic Syntheses          |
| Density                               | 0.843 g/mL at 25 °C (for predominantly trans isomer) | Sigma-Aldrich              |
| Refractive Index (n <sub>20/D</sub> ) | 1.428 (for predominantly trans isomer)               | Sigma-Aldrich              |
| Water Solubility                      | Insoluble[2]                                         | The Good Scents Company[2] |
| XLogP3-AA                             | 0.8                                                  | PubChem[1]                 |

## Spectroscopic Data

Detailed spectroscopic data for the pure (Z)-isomer is not readily available in public databases. The following provides data for the trans-isomer, which can be used as a reference. Key differences expected for the (Z)-isomer include a smaller coupling constant between the vinylic

protons in the  $^1\text{H}$  NMR spectrum and a characteristic C-H out-of-plane bending vibration for a cis-disubstituted alkene in the IR spectrum (around  $675\text{-}730\text{ cm}^{-1}$ ).

$^1\text{H}$  NMR Data for trans-3-penten-2-ol (in  $\text{CDCl}_3$ )

| Assignment | Chemical Shift (ppm) |
|------------|----------------------|
| A          | 5.625                |
| B          | 5.523                |
| C          | 4.235                |
| E          | 1.677                |
| F          | 1.230                |

Note:  $J(\text{A},\text{B}) = 15.4\text{ Hz}$ , characteristic of a trans-alkene.

#### Infrared (IR) Spectroscopy

The NIST WebBook provides access to the IR spectrum of 3-Penten-2-ol (trans). Researchers are encouraged to consult this resource for detailed spectral information.

## Experimental Protocol: Synthesis of 3-Penten-2-ol

The following protocol describes a general method for the synthesis of 3-penten-2-ol via the Grignard reaction of crotonaldehyde with methylmagnesium chloride. This method typically produces a mixture of (Z) and (E) isomers.

#### Materials and Equipment:

- Three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel
- Dry ether
- Magnesium turnings

- Methyl chloride
- Crotonaldehyde (freshly distilled)
- Saturated ammonium chloride solution
- Distillation apparatus

Procedure:

- Preparation of the Grignard Reagent: In a thoroughly dried three-necked flask, place magnesium turnings and dry ether. Cool the flask to approximately 0°C. Carefully condense methyl chloride and add it portion-wise to the stirred magnesium-ether suspension. The reaction is initiated by gentle warming and then maintained by the exothermic reaction.
- Reaction with Crotonaldehyde: Once the magnesium has reacted, replace the gas inlet with a dropping funnel. Add a solution of freshly distilled crotonaldehyde in dry ether dropwise to the vigorously stirred and cooled Grignard reagent.
- Work-up: After the addition is complete, allow the reaction mixture to stand at room temperature for one hour. Decompose the Grignard addition product by the slow, dropwise addition of a saturated ammonium chloride solution while cooling and stirring vigorously.
- Purification: Separate the ether layer, and extract the aqueous layer with additional portions of ether. Dry the combined ether extracts over anhydrous sodium sulfate. Remove the ether by distillation.
- Final Distillation: Distill the residual 3-penten-2-ol at atmospheric pressure. The fraction boiling at 119–121 °C is collected.

## Molecular Structure and Logical Relationships

The structure of **(Z)-pent-3-en-2-ol** is depicted below, illustrating the cis-configuration of the double bond.

Caption: Chemical structure of **(Z)-pent-3-en-2-ol**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (Z)-pent-3-en-2-ol [webbook.nist.gov]
- 2. (Z)-pent-3-en-2-ol | C5H10O | CID 6429029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Z)-pent-3-en-2-ol IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15360816#z-pent-3-en-2-ol-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b15360816#z-pent-3-en-2-ol-iupac-name-and-synonyms)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)